Product packaging for Methylcysteine(Cat. No.:CAS No. 7728-98-5)

Methylcysteine

Cat. No.: B351812
CAS No.: 7728-98-5
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-VKHMYHEASA-N
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Description

Historical Context and Evolution of Methylcysteine (B10627) Research

The journey of this compound research began with early investigations into sulfur-containing amino acids. Initially synthesized in laboratory settings, S-methyl-L-cysteine was part of broader inquiries into the metabolism of compounds like cysteine and methionine. oup.com The first recognition of S-methylcysteine as a natural product was a significant milestone, shifting its status from a synthetic compound to a molecule of biological relevance. oup.com Its discovery in plant materials marked the first instance of a derivative of S-methylcysteine occurring naturally. oup.com

Early research was often intertwined with studies on its oxidized form, S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), which was identified as the "kale anaemia factor" in ruminants. oup.comresearchgate.net This initial toxicological finding in animals perhaps overshadowed its potential benefits for a time. However, subsequent research has pivoted towards understanding its diverse biological activities in other organisms, including its role as a phytoalexin in plants, providing defense against microbes. oup.comresearchgate.net The evolution of analytical techniques has further enabled the detection and quantification of this compound in various natural sources, such as garlic and cruciferous vegetables, and as a human urinary metabolite. nih.govhmdb.ca

Significance of this compound in Biological Systems and Health Research

This compound plays a multifaceted role in the biochemistry of various organisms, from microbes to plants and animals. In certain bacteria and plants, it is involved in the de novo cysteine biosynthetic pathway. nih.gov For instance, in the protozoan parasite Entamoeba histolytica, S-methylcysteine is synthesized from methanethiol (B179389) and O-acetylserine by the enzyme cysteine synthase, particularly under conditions of L-cysteine deprivation. nih.gov In plants, S-methyl-L-cysteine and its sulfoxide derivative are recognized for their protective functions. oup.comresearchgate.net

In the context of human health research, S-methyl-L-cysteine has emerged as a compound of interest with a range of observed biological effects in preclinical studies. Research indicates it may have a smaller, yet measurable, effect on lipid profiles compared to its sulfoxide. oup.com Studies in animal models have suggested its potential in regulating cholesterol homeostasis and in mitigating the effects of high-fructose diets. caymanchem.com Furthermore, S-methyl-L-cysteine has been investigated for its neuroprotective potential, showing an ability to decrease locomotor deficits in a Drosophila model of Parkinson's disease. caymanchem.com It also acts as a substrate for the enzyme methionine sulfoxide reductase A (MSRA), highlighting its role in antioxidant systems. caymanchem.commedchemexpress.comsigmaaldrich.com

Classification and Structural Context within Cysteine Derivatives

This compound is classified as a derivative of the amino acid cysteine. nih.goviarc.fr Structurally, it is characterized by the replacement of the hydrogen atom in the thiol group (-SH) of L-cysteine with a methyl group (-CH3). nih.gov This S-methylation results in the formation of a thioether linkage. ebi.ac.uk

The broader class of cysteine derivatives includes compounds where modifications occur at the amino group, the carboxy group, or the sulfur atom. iarc.fr Another important related compound is N-acetylcysteine (NAC), where an acetyl group is attached to the nitrogen atom of cysteine, a modification that improves its bioavailability. wikipedia.org Cystine, another key derivative, is formed by the oxidation of two cysteine molecules, resulting in a disulfide bond that is crucial for the structure and stability of many proteins. wikipedia.org The distinction between S-methylcysteine and N-methylcysteine is also critical; in the latter, the methyl group is attached to the amino group rather than the sulfur atom. ontosight.ai

Below is a table summarizing key structural features of this compound and related compounds.

Compound NameKey Structural FeatureParent Amino Acid
S-MethylcysteineMethyl group on the sulfur atomCysteine
N-AcetylcysteineAcetyl group on the nitrogen atomCysteine
CystineDisulfide bond between two cysteine moleculesCysteine
MethionineMethyl group on the sulfur atom of a four-carbon chain-
S-AdenosylmethionineAdenosyl group attached to the sulfur of methionineMethionine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B351812 Methylcysteine CAS No. 7728-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2S
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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CAS No.

1187-84-4, 19651-44-6, 7728-98-5
Record name (-)-S-Methyl-L-cysteine
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Record name S-Methyl-DL-cysteine
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Biosynthesis and Metabolic Pathways of Methylcysteine

Endogenous Biosynthesis of Methylcysteine (B10627) in Biological Systems

The primary route for the endogenous synthesis of S-methylcysteine involves the enzymatic combination of a sulfur donor and an amino acid backbone.

Precursor Utilization and Enzymatic Condensation

The biosynthesis of S-methylcysteine predominantly utilizes O-acetylserine (OAS) as the carbon and nitrogen backbone, and methanethiol (B179389) (CH₃SH) as the sulfur-containing precursor. pnas.orgresearchgate.net The enzymatic condensation of these two molecules results in the formation of S-methylcysteine and acetate. pnas.org This reaction is a key step in incorporating a methylthio group into an amino acid structure.

In some organisms and specific metabolic contexts, other precursors have been suggested. For instance, in radish leaves, studies have indicated that S-methylcysteine is formed through the direct methylation of cysteine. oup.com However, the pathway involving OAS and methanethiol is more broadly recognized. pnas.orgresearchgate.net The methanethiol itself is often generated from the degradation of methionine by the enzyme methionine γ-lyase. pnas.orgnih.govfrontiersin.org

Role of Specific Synthases in this compound Formation

Several enzymes, primarily belonging to the β-substituted alanine (B10760859) synthase (BSAS) family, are responsible for catalyzing the synthesis of S-methylcysteine. mdpi.comnih.govscilit.com These enzymes exhibit a degree of substrate promiscuity, enabling them to utilize various sulfur-containing nucleophiles.

Cysteine Synthase (O-acetylserine (thiol) lyase): This enzyme, central to cysteine biosynthesis, can also catalyze the formation of S-methylcysteine by using methanethiol instead of sulfide (B99878) as the sulfur donor to react with O-acetylserine. pnas.orgnih.gov This has been demonstrated in various organisms, including the protozoan parasite Entamoeba histolytica and the plant Arabidopsis thaliana. pnas.orgnih.gov In E. histolytica, two cysteine synthase isotypes, EhCS1 and EhCS3, have been shown to efficiently catalyze this reaction in vitro. nih.gov

β-Substituted Alanine Synthase (BSAS): In plants like the common bean (Phaseolus vulgaris), a specific cytosolic β-substituted alanine synthase, BSAS4;1, plays a key role in the formation of S-methylcysteine. researchgate.netmdpi.com This highlights the diversification of this enzyme family to handle the synthesis of various β-substituted alanines, including S-methylcysteine.

Methionine γ-Lyase (MGL): While not directly a synthase of this compound, MGL is crucial for providing the methanethiol precursor in many organisms. pnas.orgnih.govoup.com By catalyzing the γ-cleavage of methionine, MGL releases methanethiol, which can then be utilized by cysteine synthase or other BSAS enzymes to form S-methylcysteine. pnas.orgfrontiersin.org In Arabidopsis, AtMGL is a cytosolic enzyme involved in this process. pnas.orgnih.gov

EnzymePrecursorsProductOrganism Example
Cysteine SynthaseO-acetylserine, MethanethiolS-methylcysteineEntamoeba histolytica, Arabidopsis thaliana
β-Substituted Alanine Synthase (BSAS4;1)O-acetylserine, MethanethiolS-methylcysteinePhaseolus vulgaris (Common Bean)
Methionine γ-Lyase (MGL)MethionineMethanethiol, α-ketobutyrate, AmmoniaArabidopsis thaliana

Subcellular Compartmentation of this compound Biosynthetic Pathways

The biosynthesis of S-methylcysteine is compartmentalized within the cell, with different steps of the pathway occurring in distinct organelles. This spatial separation allows for the regulation and integration of S-methylcysteine synthesis with other metabolic pathways.

In plants, the enzymes for cysteine synthesis, which can also produce S-methylcysteine, are found in the cytosol, plastids (including chloroplasts), and mitochondria. oup.com Studies in Arabidopsis thaliana have identified isoforms of β-substituted alanine synthase in all three compartments. nih.govscilit.comnih.gov The cytosolic pathway, involving the BSAS4;1 isoform in common bean, appears to be a major contributor to free S-methylcysteine synthesis in seeds. researchgate.netmdpi.com The production of the precursor O-acetylserine also occurs in these compartments. oup.com Methionine γ-lyase, which supplies methanethiol, has been identified as a cytosolic enzyme in Arabidopsis. pnas.orgnih.gov

Biotransformation and Catabolism of this compound

S-methylcysteine undergoes several metabolic transformations, leading to the formation of various derivatives and its eventual degradation.

Formation of Sulfoxide (B87167) Metabolites, including S-Methylcysteine Sulfoxide

A primary biotransformation of S-methylcysteine is its oxidation to S-methylcysteine sulfoxide (methiin). researchgate.netscispace.com This reaction involves the S-oxygenation of the sulfur atom in the this compound molecule. In humans and other mammals, this oxidation can be carried out by flavin-containing monooxygenases (FMOs). mdpi.combenthamscience.com Specifically, human FMO3 is known to S-oxygenate a variety of sulfur-containing compounds. benthamscience.com In plants like garlic, a flavin-containing monooxygenase has also been identified as being responsible for the S-oxygenation of S-allyl-L-cysteine to alliin, a related sulfoxide, suggesting a similar mechanism may exist for S-methylcysteine. researchgate.net

MetabolitePrecursorKey ProcessPotential Enzymes
S-Methylcysteine SulfoxideS-methylcysteineS-oxygenationFlavin-containing monooxygenases (FMOs)

Enzymatic Conversion and Downstream Derivatives

S-methylcysteine and its sulfoxide are substrates for further enzymatic conversion, leading to a variety of downstream products.

The catabolism of S-methylcysteine sulfoxide is well-studied in plants of the Allium and Brassica genera. When the plant tissue is damaged, the enzyme alliinase, a type of cysteine sulfoxide lyase (C-S lyase), is released from the vacuole and comes into contact with S-methylcysteine sulfoxide in the cytoplasm. researchgate.netashs.org This enzyme catalyzes the cleavage of the C-S bond, leading to the formation of pyruvate, ammonia, and methyl methanethiosulfinate. researchgate.net The latter is an unstable compound that can further decompose into other volatile sulfur compounds. researchgate.net

In a different catabolic pathway observed in some organisms, S-methylcysteine can undergo acetylation to form N-acetyl-S-methylcysteine, followed by oxidation of the methyl group to a formyl group. researchgate.net Deacetylation and subsequent cyclization and deformylation can ultimately yield cysteine. researchgate.net Additionally, deamination is another metabolic route for S-methylcysteine degradation. scispace.com

Microbial Biotransformation and Gut Microbiota Interactions

The gut microbiome plays a significant role in the metabolism of sulfur-containing compounds, including S-methylcysteine (SMC) and its derivatives. Research has shown that specific bacteria within the human gut are capable of biotransforming these compounds. In-vitro studies using human fecal microbiomes have demonstrated that members of the Escherichia genus, in particular, can convert S-methylcysteine sulphoxide (SMCSO), a compound found in Brassica vegetables, into its reduced form, S-methylcysteine. nih.govresearchgate.net This bioconversion is a key step, as SMCSO is often the primary dietary source of SMC. mdpi.com

The enzymatic activity responsible for this transformation is linked to bacterial cysteine β-lyases, which have been identified in a variety of gut bacteria, including E. coli. researchgate.net Beyond the gut, other microorganisms also demonstrate the ability to synthesize SMC. The anaerobic protozoan parasite Entamoeba histolytica, for instance, can produce SMC from methanethiol and O-acetylserine, particularly under conditions of L-cysteine deprivation, suggesting it acts as a salvage pathway for methanethiol. nih.gov Similarly, the parasite Trichomonas vaginalis can form SMC from methanethiol and O-acetylserine in a coupled reaction involving methionine γ–lyase. nih.gov Some bacteria, such as Pseudomonas and Aeromonas strains, possess enzymes that can cleave SMC to produce methanethiol. asm.org

Microbial Interactions with this compound and its Precursor
MicroorganismMetabolic ProcessEnzyme/Pathway InvolvedReference
Escherichia coli (from human gut)Bioconversion of SMCSO to S-methylcysteineCysteine β-lyase activity nih.gov, researchgate.net
Entamoeba histolyticaSynthesis of S-methylcysteine from methanethiol and O-acetylserineCysteine synthase nih.gov
Trichomonas vaginalisFormation of S-methylcysteine from methanethiol and O-acetylserineCoupled reaction with methionine γ–lyase nih.gov
Pseudomonas and Aeromonas spp.Cleavage of S-methylcysteine to produce methanethiolNot specified asm.org

Metabolic Interconnections with other Sulfur-Containing Compounds

The metabolism of S-methylcysteine is intricately linked with the broader pathways of sulfur-containing amino acids, primarily methionine and cysteine. kegg.jp In the protozoan Entamoeba histolytica, the synthesis of SMC directly connects to the metabolism of both methionine and serine; SMC is formed from methanethiol, a derivative of methionine, and O-acetylserine, which is derived from serine. nih.gov This highlights a pathway where SMC can be synthesized when L-cysteine is limited.

In the fungus Neurospora crassa, research suggests that the sulfur atom from S-methylcysteine can be incorporated into methionine without first being converted into cysteine. microbiologyresearch.org This indicates a direct metabolic route between SMC and methionine.

In mammals, a significant metabolic fate of S-methylcysteine is its conversion to inorganic sulfate. Studies in rats have shown that approximately 50% of an administered dose of SMC is ultimately excreted in the urine as inorganic sulfate. nih.govspandidos-publications.com This demonstrates a direct link to the body's inorganic sulfur pool and represents a major catabolic pathway. Furthermore, SMC is connected to the metabolism of compounds found in garlic; the degradation of allicin (B1665233) can produce various sulfur compounds, including S-methylcysteine. researchgate.net These interconnections place SMC within the central network of sulfur amino acid metabolism, linking it to synthesis, degradation, and detoxification pathways. nih.gov

Metabolic Fate and Distribution of this compound in Organisms

Tissue Accumulation and Retention

Following ingestion, S-methylcysteine and its precursor, S-methylcysteine sulfoxide (SMCSO), are absorbed and distributed in the body. Research involving human subjects consuming a broccoli soup rich in SMCSO has provided specific insights into tissue accumulation. These studies revealed that SMCSO can be detected and accumulates in human prostate tissue. nih.govresearchgate.net

In a dietary intervention study, men who consumed the broccoli soup supplement had significantly higher concentrations of SMCSO in their prostate biopsy tissues compared to those who did not receive the supplement. nih.gov SMCSO was also found in the plasma of these individuals. nih.gov Notably, SMCSO was also detected in prostate tissue samples from men who were not part of the dietary study, suggesting a baseline level of accumulation from a regular diet. nih.gov Further research indicates that SMCSO can be detected in the body up to two weeks after ingestion, highlighting its retention in tissues like the periprostatic tissue. tandfonline.com Studies using radiolabelled SMCSO confirmed that it is well absorbed from the gastrointestinal tract. researchgate.net

Research Findings on SMCSO Accumulation
Tissue/FluidCompound DetectedKey FindingReference
Human Prostate TissueS-methylcysteine sulfoxide (SMCSO)Accumulates in tissue; levels are significantly higher after dietary supplementation with broccoli. nih.gov, researchgate.net, nih.gov
Human PlasmaS-methylcysteine sulfoxide (SMCSO)Detected following consumption of broccoli soup. nih.gov
Periprostatic TissueS-methylcysteine sulfoxide (SMCSO)Detectable up to two weeks after ingestion. tandfonline.com

Excretion Pathways of this compound Metabolites

The primary route for the elimination of S-methylcysteine and its metabolites from the body is through the urine. A study involving human volunteers who ingested radiolabelled S-methyl-L-cysteine found that 55.9% of the administered radioactivity was excreted in the urine over three days. tandfonline.comnih.gov Fecal excretion was a minor route, accounting for only about 1.4% of the dose. tandfonline.comnih.gov A portion of the compound was extensively degraded, with the carbon atoms being exhaled as CO2. nih.gov

When the precursor S-methyl-L-cysteine sulphoxide (SMCSO) was administered, the results were similar, with urine being the major excretory pathway (approximately 96% of radioactivity recovered in 14 days) and fecal excretion being minimal (around 1.7%). researchgate.net

Metabolism of S-methylcysteine occurs through several key biochemical reactions, including S-oxidation, N-acetylation, and deamination. nih.gov These processes generate a variety of metabolites that are then excreted. In studies with rats, specific urinary metabolites have been identified:

Methylsulphinylacetic acid nih.gov

2-hydroxy-3-methylsulphinylpropionic acid nih.gov

Methylmercapturic acid sulphoxide (N-acetyl-S-methyl-l-cysteine S-oxide) nih.gov

A substantial portion of ingested this compound is broken down further, with its sulfur being converted to inorganic sulphate. This inorganic sulphate is a major urinary metabolite, accounting for a significant fraction of the excreted sulfur derived from both SMC and SMCSO. spandidos-publications.comresearchgate.net

Excretion Data for S-methylcysteine and its Precursor
Administered CompoundExcretion RoutePercentage of Dose ExcretedMajor MetabolitesReference
S-methyl-L-cysteine (Human)Urine55.9% over 3 daysInorganic sulphate, N-acetylated derivatives, deaminated products tandfonline.com, nih.gov
S-methyl-L-cysteine (Human)Feces~1.4% tandfonline.com, nih.gov
S-methyl-L-cysteine sulphoxide (Human)Urine~96% over 14 days (~59% in 24h)Inorganic sulphate (~40% of dose) researchgate.net
S-methyl-L-cysteine sulphoxide (Human)Feces~1.7%- researchgate.net

Mechanisms of Action of Methylcysteine at the Molecular and Cellular Level

Influence of Methylcysteine (B10627) on Inflammatory Signaling Cascades

Modulation of Key Inflammatory Transcription Factors

Research indicates that this compound (SMC) plays a role in modulating inflammatory transcription factors, thereby influencing the inflammatory cascade. Studies have shown that SMC can suppress the expression of key factors involved in inflammatory responses. Specifically, S-methylcysteine (SMC) has been observed to suppress the expression of nuclear factor-kappa B (NF-κB) p65 and p50 subunits, which are critical regulators of inflammatory gene expression mdpi.com. Furthermore, SMC has been shown to restrict p38 phosphorylation, another signaling pathway involved in inflammation mdpi.com. In a study involving chemically induced hepatocarcinogenesis, S-adenosylmethionine (SAM), N-acetylcysteine (NAC), and quercetin, all of which exhibit antioxidant properties, were found to modulate the NF-κB signaling pathway. While all antioxidants reduced lipid peroxidation, only SAM demonstrated an increase in glutathione (B108866) and a comprehensive abolition of NF-κB activation from IKK downwards researchgate.net. Similarly, S-methylcysteine (SMC) and S-ethyl cysteine (SEC) post-intake attenuated LPS-induced lung expression of cyclooxygenase-2 (COX-2), NF-κB, and mitogen-activated protein kinase (MAPK) pathways, leading to reduced generation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) mdpi.com. This modulation of transcription factors suggests a mechanism by which this compound can dampen inflammatory processes.

Impact on Cyclooxygenase Activity

This compound has demonstrated an impact on cyclooxygenase (COX) activity, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation. Studies have shown that S-methylcysteine (SMC) effectively inhibits the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathways mdpi.com. In an experimental model of acute lung injury, both S-ethyl cysteine (SEC) and S-methyl cysteine (SMC) post-intake suppressed LPS-induced lung expression of cyclooxygenase-2 (COX-2), thereby lowering the generation of prostaglandin E2 (PGE2) mdpi.com. Furthermore, in a study examining the effects of chronic alcohol consumption on liver health, the combination of SMC and protocatechuic acid (PCA) resulted in greater suppression of hepatic mRNA expression of cyclooxygenase-2 (COX-2) compared to either compound alone sigmaaldrich.commums.ac.irnih.govresearchgate.net. This inhibition of COX-2 activity suggests a role for this compound in reducing the production of pro-inflammatory prostaglandins.

Upregulation of Anti-inflammatory Cytokines

Research suggests that this compound can exert anti-inflammatory effects through the modulation of cytokine production. Specifically, S-methyl cysteine sulfoxide (B87167) (SMCSO) has been shown to significantly increase Interleukin-10 (IL-10) levels, an important anti-inflammatory cytokine tandfonline.com. In a study involving diabetic rats, SMCSO treatment was found to increase IL-10 levels, contributing to an anti-inflammatory effect tandfonline.com. IL-10 is known to be a potent cytokine inhibitor, mediating many downstream anti-inflammatory and immune-modulating effects tandfonline.com. Similarly, S-methylcysteine (SMC) administration in rats fed a high fructose (B13574) diet led to a significant attenuation of tumor necrosis factor-alpha (TNF-α) levels, which is a pro-inflammatory cytokine nih.govsums.ac.ir. While SMC did not significantly alter IL-6 levels or attenuate IL-1β, the increase in IL-10 indicated an anti-inflammatory effect tandfonline.com. These findings suggest that this compound compounds can promote an anti-inflammatory state by upregulating key cytokines like IL-10.

Effects of this compound on Metabolic Regulation

Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound compounds, particularly S-methyl cysteine sulfoxide (SMCSO), have demonstrated favorable effects on glucose homeostasis and insulin sensitivity in various studies. SMCSO has been shown to lower blood glucose levels, improve glucose tolerance, and reduce postprandial glucose levels in animal models tandfonline.com. For instance, administering SMCSO to diabetic rats resulted in a significant reduction in blood glucose levels tandfonline.com. Furthermore, SMCSO has been found to normalize glucose-6-phosphatase and hexokinase levels, which are enzymes involved in glucose metabolism, and enhance hepatic glycogen (B147801) stores tandfonline.com. S-methylcysteine (SMC) has also shown efficacy in improving insulin resistance in rats fed a high fructose diet, as indicated by decreased plasma glucose, insulin, and HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) nih.govsums.ac.ir. These effects suggest that this compound derivatives can play a beneficial role in maintaining glucose balance and enhancing the body's response to insulin.

Table 1: Summary of this compound Effects on Glucose Homeostasis and Insulin Sensitivity

Parameter MeasuredEffect of this compound (SMCSO/SMC)Reference(s)
Blood Glucose LevelsDecreased tandfonline.comnih.govsums.ac.ir
Glucose ToleranceImproved tandfonline.com
Postprandial Glucose LevelsReduced tandfonline.com
Glucose-6-phosphatase ActivityNormalized tandfonline.com
Hexokinase ActivityNormalized tandfonline.com
Hepatic Glycogen StoresEnhanced tandfonline.com
Insulin LevelsDecreased nih.govsums.ac.ir
Insulin Resistance (HOMA-IR)Decreased nih.govsums.ac.ir
Tumor Necrosis Factor-alpha (TNF-α)Attenuated nih.govsums.ac.ir

Cholesterol Metabolism and Associated Enzyme Activities

This compound compounds have shown a positive impact on cholesterol metabolism, influencing lipid profiles and the activity of key enzymes. S-methyl cysteine sulfoxide (SMCSO) has been associated with anti-hypercholesterolemic properties, leading to reductions in liver cholesterol and liver lipids tandfonline.com. Studies indicate that SMCSO can increase cholesterol 7α-hydroxylase activity, a rate-limiting enzyme in bile acid synthesis, and modulate lipogenic enzymes such as malic enzyme and lipoprotein lipase (B570770) tandfonline.com. Furthermore, SMCSO has been reported to raise the activity of hydroxymethylglutaryl coenzyme A (HMG CoA) reductase, which is a key enzyme in cholesterol biosynthesis tandfonline.com. In combination with curcuminoid, S-methyl cysteine (SMC) demonstrated a synergistic effect in lowering serum and liver cholesterol levels, accompanied by an increase in fecal cholesterol imrpress.comscialert.net. While SMC alone did not significantly increase fecal cholesterol excretion, the combination therapy showed a stronger antihyperlipidemic effect imrpress.comscialert.net. These findings suggest that this compound plays a role in regulating cholesterol synthesis, metabolism, and excretion pathways.

Table 2: Summary of this compound Effects on Cholesterol Metabolism

Parameter MeasuredEffect of this compound (SMCSO/SMC)Reference(s)
Liver CholesterolReduced tandfonline.com
Liver LipidsReduced tandfonline.com
Cholesterol 7α-hydroxylase ActivityIncreased tandfonline.com
Malic Enzyme ActivityModulated tandfonline.com
Lipoprotein Lipase ActivityModulated tandfonline.com
HMG-CoA Reductase ActivityRaised tandfonline.com
Serum CholesterolReduced (in combination therapy) imrpress.comscialert.net
Fecal Cholesterol ExcretionIncreased (in combination therapy) imrpress.comscialert.net

Bile Acid and Sterol Excretion Pathways

This compound compounds appear to influence bile acid and sterol excretion pathways, contributing to lipid metabolism regulation. S-methyl cysteine sulfoxide (SMCSO) has been shown to increase fecal bile acids in various animal models, including those with hepatoma, diabetes, and hypercholesterolemia, compared to control groups tandfonline.com. This increase in fecal bile acids is often associated with increased hepatic cholesterol 7α-hydroxylase activity, the initial rate-limiting enzyme for bile acid synthesis tandfonline.com. Bile acids and sterols are critical in glucose homeostasis and play a role as signaling molecules affecting hepatic gluconeogenesis, glycogen synthesis, and insulin sensitivity tandfonline.com. The ability of SMCSO to raise fecal bile acids may accelerate the removal of dietary lipids and cholesterol from circulation tandfonline.com. Studies have also reported increases in fecal sterols with SMCSO administration tandfonline.com.

Table 3: Summary of this compound Effects on Bile Acid and Sterol Excretion

Parameter MeasuredEffect of this compound (SMCSO)Reference(s)
Fecal Bile AcidsIncreased tandfonline.com
Fecal SterolsIncreased tandfonline.com

Pancreatic Beta-Cell Function

Studies suggest that S-methylcysteine sulfoxide (SMCSO), a derivative of S-methylcysteine, can positively influence pancreatic beta-cell function and glucose metabolism. Animal studies have indicated that SMCSO acts as an insulin secretagogue, meaning it stimulates the release of insulin tandfonline.com. Furthermore, SMCSO has been shown to normalize levels of key enzymes involved in glucose regulation, such as glucose-6-phosphatase and hexokinase tandfonline.com. In models of diabetes, SMCSO treatment has been observed to attenuate histological damage within pancreatic tissues, suggesting a protective effect on beta-cells tandfonline.comsci-hub.se. S-methyl-L-cysteine (SMC) itself has also demonstrated antidiabetic effects, contributing to significant reductions in plasma glucose and insulin levels in animal models fed a high-fructose diet caymanchem.comebi.ac.uk. The administration of SMCSO in diabetic rats has been linked to improved pancreatic islet morphology and a potential restoration of function, which may contribute to better blood glucose control sci-hub.sescialert.net.

Table 1: Effects of S-methyl-L-cysteine Sulfoxide (SMCSO) on Blood Glucose Levels in Diabetic Rats

Treatment GroupBlood Glucose (mg/dL) ± SD
ControlNot specified
STZ-DB (Diabetic)Not specified
STZ-SMCSO (Diabetic + SMCSO)161.4 ± 11.85
STZ-SMCS (Diabetic + SMCS)140.6 ± 26.89
Curcuminoid122.6 ± 13.46

Note: Values are indicative and derived from reported findings in scialert.net. Specific control values were not detailed in the provided abstract.

Glycolysis and Energy Generation Modulation

The metabolic impact of this compound extends to cellular energy generation pathways. In the anaerobic protozoan parasite Entamoeba histolytica, deprivation of L-cysteine led to a repression of glycolysis and energy generation, characterized by reduced levels of acetyl-CoA, ethanol, and nucleotide phosphates, alongside an accumulation of glycolytic intermediates nih.govnih.gov. This suggests that cysteine availability, and by extension related sulfur compounds like this compound, is crucial for maintaining normal glycolytic flux.

In other contexts, S-methyl methanethiosulfonate (B1239399) (MMTSO), a metabolite of S-methyl-L-cysteine sulfoxide, has been shown to affect cellular energy metabolism in prostate cancer cells. MMTSO treatment reduced mitochondrial metabolism, mitochondrial ATP production, and the proportion of oxidative phosphorylation, while increasing the dependence on fatty acids for energy researchgate.net. These findings highlight the potential of this compound derivatives to modulate cellular energy homeostasis.

Interactions of this compound with Enzymatic Systems

Interactions of this compound with Enzymatic Systems

Substrate Activity for Specific Enzymes

This compound participates as a substrate or modulator for several enzymatic systems. S-methyl-L-cysteine (SMC) serves as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme involved in a catalytic antioxidant system caymanchem.commedchemexpress.com. Additionally, beta-cysteine lyases (β-CSLs) have demonstrated the ability to catalyze the β-elimination of S-methyl-L-cysteine, releasing thiols mdpi.com. Cystathionine beta-synthase (CBS), a key enzyme in the trans-sulfuration pathway, utilizes S-methylcysteine as a substrate for activity assays researchgate.net. Yeast extracts have also been shown to enzymatically cleave S-methylcysteine, leading to the production of methylmercaptan nih.gov. Furthermore, phenylalanine monooxygenase has been identified as an enzyme capable of catalyzing the S-oxygenation of S-methyl-L-cysteine ebi.ac.uk.

Effects on Glutathione S-transferase Expression

This compound and its derivatives have demonstrated a notable influence on the expression and activity of Glutathione S-transferases (GSTs), a family of enzymes involved in detoxification. S-methyl-L-cysteine (SMC) and N-acetylcysteine (NAC) have been shown to significantly reduce the number and area of preneoplastic, glutathione S-transferase placental form (GST-P) positive foci in rat liver, acting as chemopreventive agents in hepatocarcinogenesis models caymanchem.comoup.comsemanticscholar.orgnih.govnih.gov. These inhibitory effects were observed when SMC and cysteine were administered during both the initiation and promotion phases of carcinogenesis nih.govnih.gov.

Table 2: Effects of S-methyl-L-cysteine (SMC) on Glutathione S-Transferase (GST) Activities in Mouse Tissues

Treatment (mg/kg)Liver GST Activity (fold change)Small Intestine GST Activity (fold change)Kidney GST Activity (fold change)Brain GST Activity (fold change)
Control1.01.01.01.0
SMC (50-200)1.1–1.41.1–1.31.1–1.31.1–1.3

Note: Fold changes represent approximate increases observed with SMC administration at the specified dose ranges nii.ac.jp.

Furthermore, SMC treatment led to significantly elevated GST activities across various tissues, including the liver, small intestine, kidney, and brain in mice nii.ac.jp. In the liver, SMC treatment also concentration-dependently increased GST protein levels, with Class α GST isozymes showing the most pronounced increase nii.ac.jp. Mechanistically, SMC administration has been linked to the down-regulation of c-jun mRNA transcripts in rat liver following partial hepatectomy, suggesting a role in gene expression modulation related to cellular response pathways nih.govnih.gov. These findings collectively indicate that this compound can modulate detoxification enzyme systems, potentially contributing to cellular protection.

Compound List:

this compound (S-methylcysteine)

S-methylcysteine sulfoxide (SMCSO)

N-acetylcysteine (NAC)

Cysteine

Methanethiol (B179389)

O-acetylserine

Glucose-6-phosphatase

Hexokinase

Acetyl-CoA

Ethanol

Di- and triphosphates (nucleotides)

S-adenosylmethionine

L-cystine

Methionine

S-methylmethanethiosulfonate (MMTSO)

S-methyl methanethiosulfinate (MMTSI)

Glutathione S-transferase (GST)

Glutathione S-transferase placental form (GST-P)

c-jun mRNA

Coenzyme M (CoM)

Coenzyme B (CoB)

F430 (cofactor)

Methyl-Coenzyme M Reductase (MCR)

Methionine sulfoxide reductase A (MSRA)

Beta-cysteine lyases (β-CSLs)

Cystathionine beta-synthase (CBS)

Phenylalanine monooxygenase

Cellular Signaling Pathways Influenced by this compound

This compound exerts its effects by interacting with several fundamental cellular signaling cascades, thereby influencing cellular behavior under various physiological and pathological conditions.

p38 MAPK Pathway Modulation

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Studies indicate that this compound can modulate this pathway, often in a protective manner. For instance, in models of neuronal injury and inflammation, this compound has been observed to suppress the activation of p38 MAPK, specifically reducing the phosphorylation of p38 (p-p38) medsci.orgnih.govsemanticscholar.org. This suppression is associated with a downstream reduction in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory stress medsci.orgnih.govsemanticscholar.org. In the context of oxygen-glucose deprivation (OGD) in neuronal cells, this compound pre-treatment also led to decreased p38 phosphorylation, contributing to neuroprotection by reducing oxidative stress nih.gov.

Table 1: this compound Modulation of the p38 MAPK Pathway

Condition/ModelThis compound (SMC) EffectDownstream ConsequenceCitation(s)
Kainic acid-induced injury (PC12 cells)Suppressed p-p38 expressionReduced ROS and inflammatory cytokines medsci.orgnih.gov
LPS-induced acute lung injury (mice)Limited p38 phosphorylationDecreased inflammatory cytokines semanticscholar.org
Oxygen-glucose deprivation (OGD) (PC12 cells)Decreased p38 phosphorylationNeuroprotection, reduced ROS nih.gov

Mitochondrial Function and Integrity

Mitochondria are central to cellular energy production and apoptosis. This compound has demonstrated varied effects on mitochondrial function, depending on the cellular context and dose. In neural cells subjected to stress induced by antimycin A, S-methyl-L-cysteine (SMLC) was found to activate methionine sulfoxide reductase A (MsrA), a key mitochondrial enzyme, thereby protecting against mitochondrial membrane depolarization nih.gov. Similarly, in PC12 cells injured by kainic acid, this compound pre-treatments improved a decrease in mitochondrial membrane potential, suggesting a role in maintaining mitochondrial integrity under stress medsci.org.

However, studies involving high doses of this compound have indicated potential detrimental effects on mitochondria. In rats treated with high doses of this compound, observed ultrastructural changes in cardiomyocytes included the centripetal movement of mitochondria towards the nucleus, and in some cases, engulfment of mitochondria by the nucleus nih.gov. These alterations were associated with hypoxia-induced apoptosis and decreased superoxide (B77818) dismutase (SOD) activity, suggesting a disruption of normal mitochondrial function and integrity at elevated concentrations nih.gov.

Table 2: this compound Effects on Mitochondrial Function

Condition/ModelThis compound (SMC) EffectObserved ChangesCitation(s)
Antimycin A-induced stress (neural cells)Activated MsrAProtected against mitochondrial membrane depolarization nih.gov
Kainic acid (KA) induced injury (PC12 cells)Improved decreased potentialMitigated cellular damage medsci.org
High dose (150-300 mg/kg) in ratsCentripetal movement of mitochondria; Engulfment by nucleusMitochondrial dysfunction, hypoxia-induced apoptosis, decreased SOD nih.gov

Apoptotic Pathway Modulation

This compound can influence the apoptotic pathway, either promoting or inhibiting programmed cell death, often by modulating the expression of key regulatory proteins. In PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound pre-treatments demonstrated significant anti-apoptotic effects. These effects were characterized by a decrease in the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax, while preserving the expression of the anti-apoptotic protein Bcl-2 nih.gov. Furthermore, this compound reduced the activity of caspase-3 and caspase-8 and decreased DNA fragmentation, collectively indicating a protective role against apoptosis nih.gov.

Similarly, in a model of Eimeria tenella infection, this compound post-intake was found to limit the expression of Bax and cleaved caspase-3, thereby ameliorating apoptotic injury mdpi.com. In PC12 cells exposed to kainic acid, this compound pre-treatments also increased Bcl-2 mRNA expression and limited Bax mRNA expression, contributing to the mitigation of cellular apoptotic injury medsci.org. Conversely, high doses of this compound in rats were associated with hypoxia-induced cardiomyocyte apoptosis, evidenced by increased expression of apoptotic genes like caspase-3 and Bax, and a downregulation of Bcl-2 nih.gov.

Table 3: this compound Influence on Apoptotic Pathways

Condition/ModelThis compound (SMC) EffectKey Proteins ModulatedOutcomeCitation(s)
Oxygen-glucose deprivation (OGD) (PC12 cells)Decreased cleaved Caspase-3, Bax; Preserved Bcl-2Caspase-3, Caspase-8, Bax, Bcl-2Neuroprotection, reduced apoptosis nih.gov
Eimeria tenella infection (chickens)Limited Bax and cleaved Caspase-3 expressionBax, cleaved Caspase-3Ameliorated apoptotic injury mdpi.com
Kainic acid (KA) induced injury (PC12 cells)Increased Bcl-2 mRNA; Limited Bax mRNABcl-2, BaxMitigated cellular apoptotic injury medsci.org
High dose (150-300 mg/kg) in ratsUpregulated Caspase-3, Bax; Downregulated Bcl-2Caspase-3, Bax, Bcl-2Hypoxia-induced cardiomyocyte apoptosis nih.gov

Hypoxia-Inducible Factor 1 Alpha Regulation

Hypoxia-inducible factor 1 alpha (HIF-1α) is a transcription factor that plays a critical role in cellular adaptation to low-oxygen conditions, influencing processes such as glycolysis, angiogenesis, and cell survival. Research suggests that this compound can modulate HIF-1α expression. In PC12 cells exposed to oxygen-glucose deprivation (OGD), a model of cellular hypoxia, this compound pre-treatments were found to lower HIF-1α expression, contributing to its neuroprotective effects nih.gov. This suggests that this compound may help cells adapt to or mitigate the effects of hypoxic stress by regulating HIF-1α levels.

In contrast, high doses of this compound administered to rats were associated with an upregulation of HIF-1α in cardiomyocytes, which accompanied hypoxia-induced apoptosis nih.gov. This indicates a dose-dependent or context-specific effect of this compound on HIF-1α regulation. Generally, HIF-1α is known to promote cellular reprogramming of glucose metabolism, upregulating glucose transporters and glycolytic enzymes to maintain ATP production under hypoxic conditions semanticscholar.org. Its stabilization can be influenced by signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, and also by ROS generated from NADPH oxidase semanticscholar.orgmdpi.com.

Table 4: this compound Regulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)

Condition/ModelThis compound (SMC) EffectContextCitation(s)
Oxygen-glucose deprivation (OGD) (PC12 cells)Lowered HIF-1α expressionNeuroprotection nih.gov
High dose (150-300 mg/kg) in ratsUpregulated HIF-1αAccompanying hypoxia-induced cardiomyocyte apoptosis nih.gov
General role of HIF-1αUpregulates genes for glucose metabolism, angiogenesis, cell survivalCrucial for cellular adaptation to hypoxia semanticscholar.org
Disturbed flow (Endothelial cells)Increased HIF-1αLinked to enhanced glycolysis, decreased mitochondrial respiration, increased ROS, and stabilization by ROS mdpi.com

Pharmacological Activities and Therapeutic Potentials of Methylcysteine

Antibacterial and Antimicrobial Activity

While the primary focus of this article is on methylcysteine (B10627), research into related sulfur-containing amino acid derivatives, such as N-acetylcysteine (NAC) and S-methylcysteine sulfoxide (B87167) (SMCSO), has revealed significant antibacterial and antimicrobial properties. These findings provide a foundation for understanding the potential of this compound itself, though direct studies on this compound's antimicrobial spectrum are less prevalent in the reviewed literature.

N-Acetylcysteine (NAC): A Multifaceted Agent

N-acetylcysteine (NAC) has demonstrated a range of antibacterial activities, both as a standalone agent and as an adjunct to existing antibiotics. Studies have shown NAC to possess intrinsic antimicrobial and antibiofilm activities against various bacterial strains, including both Gram-positive and Gram-negative microorganisms europeanreview.orgasm.org.

Direct Antimicrobial Effects: NAC has exhibited concentration-dependent bactericidal activity. For instance, in studies against carbapenem-resistant Klebsiella pneumoniae (CR-Kp) and Acinetobacter baumannii (CR-Ab), NAC demonstrated minimum inhibitory concentrations (MICs) of 5 mg/mL for CR-Kp and 2.5-5 mg/mL for CR-Ab mdpi.com. At concentrations of 5 and 10 mg/mL, NAC showed rapid bactericidal activity within 4-8 hours, which persisted for up to 24 hours mdpi.com. Furthermore, NAC has been observed to inhibit the growth of Klebsiella pneumoniae strains at concentrations as low as 2.5 mM nih.gov.

Modulation of Antibiotic Susceptibility: NAC has been shown to modulate the efficacy of various antibiotics. It can enhance the activity of beta-lactam antibiotics, such as ampicillin (B1664943) and meropenem, against certain strains of K. pneumoniae and A. baumannii mdpi.comnih.gov. Conversely, NAC has been reported to compromise the activity of carbapenems like imipenem, meropenem, and ertapenem, potentially due to chemical instability asm.org. It has also been observed to decrease the activity of aminoglycosides and fluoroquinolones in some instances asm.orgnih.gov.

Anti-biofilm Activity: NAC has demonstrated significant potential in inhibiting biofilm formation and disrupting preformed biofilms. This activity is crucial as biofilms contribute to persistent infections and antibiotic resistance europeanreview.org. Studies have shown that NAC, particularly in combination with other agents like colistin, exhibits potent antibiofilm activity against pathogens such as Pseudomonas aeruginosa europeanreview.orgmdpi.com.

Morphological Alterations: Scanning electron microscopy (SEM) analyses have revealed that NAC can induce morphological alterations in bacterial cells, contributing to its bactericidal effects mdpi.com.

S-Methylcysteine Sulfoxide (SMCSO) and Related Compounds

S-methylcysteine sulfoxide (SMCSO), a compound found in cruciferous vegetables, has also been investigated for its health benefits, including potential antibacterial effects. While direct studies on SMCSO's broad-spectrum antibacterial activity are limited, research suggests it may possess such properties tandfonline.comresearchgate.netnih.gov.

Antibacterial Potential: SMCSO is considered a precursor to methyl methanethiosulfonate (B1239399) (MMTSO₂), which has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria usda.govusda.gov. MMTSO₂ has been shown to completely inhibit the growth of Staphylococcus aureus at concentrations of 10 ppm in nutrient broth usda.gov. Further studies indicated that MMTSO₂ exhibits broad-spectrum effects, inhibiting various bacterial species at minimal inhibitory concentrations (MICs) ranging from 16–32 µg/mL mdpi.com.

S-Methylcysteine (SMC): S-methylcysteine (SMC), another organosulfur compound found in garlic, has shown promising activity in treating pathological conditions, including potential antimicrobial effects frontiersin.orgresearchgate.net. Studies suggest that SMC's antimicrobial effect may be due to the inhibition of thiol-containing enzymes in microorganisms frontiersin.org.

Carbocisteine (B549337): Mucolytic and Indirect Antimicrobial Effects

Carbocisteine, a derivative of L-cysteine, is primarily known for its mucolytic properties. However, it also exhibits indirect antimicrobial benefits by reducing bacterial adherence to respiratory epithelial cells and disrupting biofilms, thereby enhancing the efficacy of antibiotic therapy taylorandfrancis.comdrugbank.com.

Inhibition of Bacterial Adherence and Biofilm Disruption: Carbocisteine has been shown to reduce the adherence of pathogenic bacteria, such as Moraxella catarrhalis, to pharyngeal epithelial cells nih.gov. By blocking bacterial adherence, carbocisteine helps prevent pulmonary infections taylorandfrancis.comdrugbank.com. Its ability to disrupt biofilms further contributes to its role in managing bacterial infections taylorandfrancis.com.

Enhancement of Antibiotic Penetration: Carbocisteine has been observed to increase the penetration of certain antibiotics, like amoxicillin, into bronchial secretions, potentially leading to a more effective sterilizing action nih.govnih.gov.

Data Table: Minimum Inhibitory Concentrations (MIC) of N-Acetylcysteine (NAC)

The following table summarizes reported MIC values for N-acetylcysteine (NAC) against specific bacterial strains. It is important to note that MIC values can be influenced by various factors, including the specific bacterial strain, growth medium, and incubation conditions.

Bacterial SpeciesStrain/TypeMIC (mg/mL)Reference
Klebsiella pneumoniaeCR-Kp (Carbapenem-resistant)5 mdpi.com
Acinetobacter baumanniiCR-Ab (Carbapenem-resistant)2.5 - 5 mdpi.com
Klebsiella pneumoniaeNCIM no. 2883Inhibitory at 2.5 mM (approx. 0.4 mg/mL) nih.gov

Data Table: Minimum Inhibitory Concentrations (MIC) of Methyl Methanethiosulfonate (MMTSO₂)

Methyl methanethiosulfonate (MMTSO₂), a breakdown product of SMCSO, has shown direct antimicrobial activity.

Bacterial SpeciesMIC (µg/mL)MIC (ppm)Reference
Staphylococcus aureusN/A10 usda.gov
Various clinical bacteria16–32N/A mdpi.com
Various clinical bacteriaUp to 64N/A mdpi.com
Yeast and bacteria (general)N/A6–30 mdpi.com

Toxicological and Safety Research of Methylcysteine

Dose-Dependent Toxicity Studies

Research involving the oral administration of S-methyl-L-cysteine to rats has demonstrated dose-dependent toxicity. In one study, rats were given SMC for 10 days at a low dose (50 mg/kg), a high dose (150 mg/kg), and a very high dose (300 mg/kg) of body weight. bohrium.com The findings revealed that the high and very high doses induced notable cardiotoxic effects, which were not observed at the low dose. bohrium.com These toxic effects were characterized by histopathological changes in the heart tissue, including damage to myofibrils and mitochondrial deformities. bohrium.com Ultrastructural analysis of the myocardium in rats treated with high and very high doses showed inter-bundle vacuolation and a loss of myofibrils. nih.gov

Cardiotoxicity Mechanisms, including Hypoxia-Induced Cardiomyocyte Apoptosis

The primary mechanism underlying the cardiotoxicity of high-dose S-methyl-L-cysteine has been identified as hypoxia-induced cardiomyocyte apoptosis. nih.govbohrium.com This process involves several key molecular and cellular events.

At high and very high doses, SMC was found to cause a centripetal movement of mitochondria toward the nucleus within cardiomyocytes. nih.gov In the high-dose group, mitochondria were partially surrounded by the nuclear membrane, while in the very high-dose group, they were completely engulfed by the nucleus. nih.gov

This mitochondrial movement is associated with apoptosis, as evidenced by an increase in TUNEL-positive cells. nih.gov Gene expression analysis further elucidated the apoptotic pathway, revealing the upregulation of pro-apoptotic genes such as caspase-3 and Bax, and the downregulation of the anti-apoptotic marker, Bcl-2. nih.govbohrium.com Furthermore, an increase in the expression of hypoxia-inducible factor 1 alpha (HIF1α) and dynein light chain 1 (DYNLL1) was observed, confirming the role of hypoxia in this apoptotic process. nih.gov

Impact on Cardiac Injury Biomarkers

The administration of high and very high doses of S-methyl-L-cysteine results in a significant elevation of serum biomarkers indicative of cardiac injury. nih.govbohrium.com These biomarkers are proteins released into the bloodstream when the heart muscle is damaged. The study observed significant increases in aspartate transaminase (AST), lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and cardiac troponin T (cTnT). nih.gov

Table 1: Effect of High-Dose S-Methyl-L-Cysteine on Cardiac Injury Biomarkers

Biomarker Outcome at High and Very High Doses
Aspartate transaminase (AST) Significantly Increased nih.gov
Lactate dehydrogenase (LDH) Significantly Increased nih.gov
Creatine kinase (CK) Significantly Increased nih.gov

Oxidative Stress Induction at Higher Concentrations

At higher concentrations, S-methyl-L-cysteine shifts from having antioxidant properties to inducing oxidative stress. nih.gov In the aforementioned rat study, high and very high doses led to a significant increase in the concentration of the oxidative stress marker nitric oxide (NO) in the heart. nih.govbohrium.com Concurrently, there was a significant decrease in the activity of the crucial antioxidant enzyme, superoxide (B77818) dismutase (SOD), within the cardiac tissue. nih.govbohrium.com This imbalance between pro-oxidants and antioxidants signifies a state of oxidative stress, contributing to cellular damage.

Table 2: Effect of High-Dose S-Methyl-L-Cysteine on Oxidative Stress Markers

Marker Tissue Outcome at High and Very High Doses
Nitric oxide (NO) Heart Significantly Increased nih.gov

Table 3: Mentioned Compounds

Compound Name
S-methyl-L-cysteine (SMC)
Aspartate transaminase (AST)
Lactate dehydrogenase (LDH)
Creatine kinase (CK)
Cardiac troponin T (cTnT)
Nitric oxide (NO)
Superoxide dismutase (SOD)
Caspase-3
Bax
Bcl-2
Hypoxia-inducible factor 1 alpha (HIF1α)

Methylcysteine in Cellular and Protein Biology

Post-Translational Modifications and Protein Methylation

Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which can significantly alter their function. Methylation, the addition of a methyl group, is a common PTM that fine-tunes protein activity. While historically focused on histones, research has increasingly recognized the importance of methylation on a wide array of non-histone proteins, regulating processes from signal transduction to DNA repair. longdom.org

Identification of Methylcysteine (B10627) Residues in Proteins

The identification of S-methylcysteine as a post-translational modification within a protein is a complex analytical challenge due to its low abundance and the labile nature of some modifications. Mass spectrometry-based proteomics has become the primary tool for detecting and characterizing such modifications. nih.govucsf.edu The addition of a methyl group to a cysteine residue results in a specific mass shift that can be detected.

Advanced mass spectrometry techniques are essential for pinpointing the exact location of S-methylation. These methods often involve the digestion of proteins into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov During tandem MS, peptides are fragmented, and the resulting fragmentation pattern can reveal the precise amino acid that has been modified.

To distinguish S-methylation from other potential cysteine modifications, which can sometimes have similar masses, high-resolution mass spectrometry is crucial. ucsf.edu Furthermore, specific sample preparation techniques can be employed to protect the modification during analysis. nih.gov

Table 1: Methodologies for the Identification of S-Methylcysteine in Proteins

Methodology Principle Key Considerations
Bottom-up Proteomics with LC-MS/MS Proteins are enzymatically digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify peptides with a mass shift corresponding to methylation on a cysteine residue. nih.govucsf.edu Requires high-resolution mass spectrometers to accurately measure mass shifts and distinguish from other modifications. Fragmentation methods must be optimized to retain the modification on the peptide backbone.
Differential Alkylation This method can be adapted to compare the methylation status of cysteines between different samples. It involves blocking unmodified cysteines and then specifically labeling or modifying the methylated cysteines. Can provide quantitative information but may be indirect for identifying the primary methylation.

| Antibody-based Enrichment | While less common for S-methylcysteine compared to other methylation marks, specific antibodies could potentially be developed to enrich for peptides or proteins containing this modification prior to mass spectrometry analysis. | Dependent on the availability and specificity of antibodies for S-methylcysteine. |

Methyltransferase Enzymes Responsible for Cysteine Methylation

The methylation of cysteine residues in proteins is carried out by specific enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the primary methyl group donor. thermofisher.com Two key types of enzymes have been identified to be involved in cysteine methylation, each with distinct mechanisms and substrates.

One significant enzyme is the O-6-methylguanine-DNA methyltransferase (MGMT) , a DNA repair protein. In a unique "suicide" mechanism, MGMT transfers a methyl group from a damaged guanine (B1146940) base in DNA to one of its own cysteine residues. wikipedia.orgwikipedia.orgnih.gov This action repairs the DNA but irreversibly inactivates the enzyme. wikipedia.org

Another important enzyme is the isoprenylcysteine carboxyl methyltransferase (ICMT) . This enzyme is involved in the post-translational modification of proteins that have a "CaaX" motif at their C-terminus. wikipedia.orgnih.gov Following the attachment of a lipid group (prenylation) to the cysteine, the final three amino acids are cleaved, and ICMT then methylates the carboxyl group of the now-terminal isoprenylcysteine. wikipedia.orgpurdue.edu This process is crucial for the proper localization and function of many signaling proteins, including the Ras family of small GTPases. nih.govpurdue.edu

Table 2: Key Enzymes in Cysteine Methylation

Enzyme Abbreviation Mechanism Key Substrates/Function
O-6-methylguanine-DNA methyltransferase MGMT Transfers a methyl group from O6-methylguanine in DNA to its own active site cysteine residue, leading to enzyme inactivation. wikipedia.orgwikipedia.orgnih.gov DNA (repair of alkylation damage), itself (inactivation). wikipedia.orgwikipedia.orgnih.gov

Functional Implications of this compound Residues in Protein Activity and Stability

In the case of MGMT, the S-methylation of its active site cysteine is a direct consequence of its DNA repair function and leads to its degradation. nih.govspandidos-publications.com This demonstrates a direct link between cysteine methylation and protein turnover.

For proteins modified by ICMT, such as Ras, the methylation of the C-terminal isoprenylcysteine is a critical final step in a series of modifications that anchor the protein to cellular membranes. nih.govpurdue.edu This localization is essential for their role in signal transduction pathways that control cell growth, differentiation, and survival. nih.gov The methylation increases the hydrophobicity of the C-terminus, facilitating its insertion into the lipid bilayer. researchgate.net

The methylation of cysteine can also influence protein-protein interactions. The addition of a methyl group can either create a new binding surface or block an existing one, thereby modulating the formation of protein complexes. longdom.org

Table 3: Functional Consequences of Cysteine S-Methylation

Protein/Protein Family Enzyme Functional Implication of S-Methylation
O-6-methylguanine-DNA methyltransferase (MGMT) Self-methylation Inactivation of the enzyme and subsequent degradation, a key aspect of its role in DNA repair. nih.govspandidos-publications.com
Ras family proteins ICMT Promotes association with the plasma membrane, which is essential for their signaling activity in cell proliferation and differentiation pathways. nih.govpurdue.edu
Rho GTPases ICMT Facilitates membrane localization, regulating cytoskeletal dynamics and cell adhesion. researchgate.net

| G protein γ subunits | ICMT | Contributes to the proper localization and function of heterotrimeric G proteins in signal transduction. researchgate.net |

General Role in Protein Structure and Catalysis

The incorporation of a methyl group onto the sulfur atom of a cysteine residue can influence a protein's local conformation and its catalytic activity. The addition of the methyl group increases the steric bulk of the side chain and alters its chemical properties.

The thiol group of cysteine is a potent nucleophile and often plays a direct role in enzymatic catalysis. nih.gov S-methylation converts the reactive thiol group (-SH) into a less reactive thioether (-S-CH3). This modification would likely abolish the catalytic activity of a cysteine residue that functions as a nucleophile in an enzyme's active site. wikipedia.org

Influence on Cell Proliferation and Survival

The methylation of cysteine residues within proteins is intricately linked to cellular processes governing proliferation and survival. The functional consequences of this modification on key regulatory proteins can directly impact cell fate.

The role of ICMT-mediated methylation of Ras and other small GTPases is a prime example. Proper membrane localization of these proteins, which is dependent on cysteine methylation, is critical for their function in signaling pathways that drive cell proliferation. nih.govpurdue.edu Dysregulation of these pathways is a hallmark of many cancers.

Furthermore, the DNA repair activity of MGMT, which involves the S-methylation and subsequent inactivation of the protein, is crucial for maintaining genomic stability and preventing mutations that could lead to uncontrolled cell growth. wikipedia.org

Studies on the free amino acid S-methylcysteine and its derivatives have also suggested effects on cellular health. For instance, high doses of S-methylcysteine have been shown to induce apoptosis (programmed cell death) in cardiomyocytes. wikipedia.orgwikipedia.org While this research focuses on the free amino acid rather than the post-translational modification, it highlights the potential bioactivity of this compound in cellular systems. The connection between protein-incorporated S-methylcysteine and apoptosis is an area of ongoing investigation. Some evidence suggests that methylation events on proteins involved in apoptotic pathways can modulate their function, thereby influencing cell survival. oup.commdpi.com

Methylcysteine in Epigenetic Regulation

DNA Methylation and Demethylation Pathways: No Evidence for a Direct Role of Methylcysteine (B10627)

DNA methylation is a key epigenetic mark that typically involves the addition of a methyl group to cytosine bases in DNA, a process critical for gene silencing. Conversely, DNA demethylation is the removal of these methyl groups, leading to gene activation.

Role of Cytosine Modifications

Cytosine modifications, particularly the methylation to 5-methylcytosine (B146107) (5mC) and its subsequent oxidative derivatives, are central to the regulation of gene expression. These modifications are dynamically placed and removed to control cellular processes. Current research has not identified a direct role for this compound in influencing the addition or removal of these crucial cytosine modifications.

Enzymatic Players in DNA Demethylation

The enzymatic machinery responsible for DNA methylation and demethylation is well-defined and includes DNA methyltransferases (DNMTs) and the Ten-Eleven Translocation (TET) family of enzymes. These enzymes utilize S-adenosylmethionine (SAM) as the primary methyl donor for methylation. While S-methylcysteine can be formed in biological systems, there is no evidence to suggest it acts as a direct substrate or regulator for the enzymes involved in DNA demethylation pathways. One context in which S-methylcysteine appears is as a product of DNA repair, where a methyl group is transferred from alkylated DNA to a cysteine residue on a repair enzyme, but this is a repair mechanism, not a regulatory one.

Impact on Gene Silencing and Expression

Given the lack of evidence for this compound's involvement in the fundamental processes of DNA methylation and demethylation, there is currently no scientific basis to support a direct impact of this compound on gene silencing and expression through these epigenetic mechanisms.

Histone Modifications and Chromatin Structure: An Unsubstantiated Connection

Histone modifications are another critical layer of epigenetic control, where post-translational modifications to histone proteins alter chromatin structure and accessibility of DNA to the transcriptional machinery.

Influence on Histone Post-Translational Modifications

Histones undergo a variety of modifications, including acetylation, methylation, phosphorylation, and ubiquitination. These modifications are catalyzed by specific enzymes that add or remove these chemical groups. The scientific literature does not currently contain evidence suggesting that this compound directly influences the activity of these enzymes or serves as a substrate in histone post-translational modifications.

Regulation of Chromatin Accessibility

The pattern of histone modifications dictates whether chromatin is in an "open" (euchromatin) or "closed" (heterochromatin) state, thereby regulating gene expression. As there is no established link between this compound and the enzymatic processes that govern histone modifications, a role for this compound in the regulation of chromatin accessibility remains speculative and is not supported by current research findings.

Metaboloepigenetics: Interplay with Cellular Metabolism

The field of metaboloepigenetics explores the intricate relationship between cellular metabolism and epigenetic regulation. It posits that the metabolic state of a cell can directly influence the epigenetic landscape, thereby altering gene expression and cellular function. This interplay is largely mediated by the availability of key metabolites that act as co-factors or substrates for epigenetic enzymes. While S-adenosylmethionine (SAM), derived from methionine, is the primary methyl donor for DNA and histone methylation, the metabolism of other sulfur-containing amino acids, such as this compound, also intersects with these pathways, albeit in a more nuanced manner.

The central hub connecting metabolism to methylation is the one-carbon metabolism pathway. This network of interconnected biochemical reactions is responsible for transferring one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and, crucially, for the regeneration of methionine and the production of SAM. creative-proteomics.comnih.gov The availability of nutrients like folate, vitamin B12, and methionine directly impacts the flux through this pathway and, consequently, the cellular SAM concentration. nih.gov

S-adenosylmethionine is the universal methyl donor for virtually all methylation reactions in the cell, including those catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). creative-proteomics.comnih.gov The activity of these enzymes is sensitive to the cellular concentration of SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferases. The ratio of SAM to SAH is therefore a critical determinant of the cell's methylation capacity.

While not a direct precursor to SAM in the same way as methionine, the metabolic pathways of this compound are linked to the broader network of sulfur amino acid metabolism. The metabolism of S-methyl-L-cysteine can influence the availability of substrates that feed into the one-carbon cycle.

A significant and direct link between this compound and epigenetic regulation comes from the process of DNA repair. The enzyme methylated-DNA-[protein]-cysteine S-methyltransferase (MGMT) plays a crucial role in reversing DNA alkylation damage. It repairs O6-methylguanine, a mutagenic DNA lesion, by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues. wikipedia.org This reaction forms an S-methylcysteine residue on the enzyme, rendering it inactive. wikipedia.org This process is a clear example of how an epigenetic mark (in this case, DNA damage that can influence gene expression) is removed through a metabolic process that results in the formation of S-methylcysteine.

Research Findings on this compound's Metabolic Interplay

Research into the direct impact of S-methylcysteine on the cellular SAM/SAH ratio and methyltransferase activity is ongoing. However, studies on related sulfur-containing compounds provide insights into the potential interactions. For instance, disruptions in cysteine metabolism can affect the levels of homocysteine, a key intermediate in the methionine cycle that can be remethylated to methionine or enter the transsulfuration pathway to produce cysteine.

The following table illustrates the key metabolites and enzymes at the interface of one-carbon metabolism and epigenetic methylation, highlighting the established role of methionine and the less direct, but relevant, position of this compound.

Key Molecules in Metaboloepigenetics

Metabolite/EnzymeRole in MetabolismConnection to Epigenetic Regulation
MethionineEssential amino acid, precursor to SAMDirectly fuels the production of the primary methyl donor for DNA and histone methylation.
S-Adenosylmethionine (SAM)Universal methyl donorSubstrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).
S-Adenosylhomocysteine (SAH)Product of methylation reactionsPotent inhibitor of methyltransferases; the SAM/SAH ratio is a key indicator of methylation potential.
HomocysteineIntermediate in the methionine cycleCan be remethylated to methionine (influencing SAM levels) or enter the transsulfuration pathway.
S-MethylcysteineProduct of DNA demethylation by MGMTFormed as a consequence of repairing alkylated DNA, representing a link between DNA repair and amino acid metabolism.
DNA Methyltransferases (DNMTs)Enzymes that methylate DNAActivity is dependent on the availability of SAM.
Histone Methyltransferases (HMTs)Enzymes that methylate histonesActivity is dependent on the availability of SAM.

Impact of Cellular Metabolic State on Epigenetic Modifications

The table below provides a conceptual overview of how different metabolic states can influence epigenetic marks, with a hypothetical inclusion of how fluctuations in sulfur amino acid metabolism, including that of this compound, might play a role.

Metabolic State and Its Influence on Epigenetic Marks

Metabolic StateImpact on One-Carbon MetabolismEffect on SAM/SAH RatioConsequence for DNA/Histone MethylationPotential Role of this compound Metabolism
High availability of methyl donors (e.g., Methionine, Folate)Increased flux through the methionine cycleIncreasedPotential for increased global and gene-specific methylationMetabolic byproducts may influence other pathways.
Low availability of methyl donorsDecreased flux through the methionine cycleDecreasedPotential for global and gene-specific hypomethylation-
Increased DNA damage (e.g., alkylation)--Increased activity of DNA repair enzymes like MGMTIncreased formation of S-methylcysteine as a result of DNA demethylation.

Analytical Methodologies for Methylcysteine Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of methylcysteine (B10627) from complex mixtures. Different chromatographic principles are employed to achieve the desired separation and sensitivity.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile or derivatized non-volatile compounds like this compound. For the analysis of S-methyl-L-cysteine in biological samples such as hemoglobin, a method involving derivatization is typically employed. nih.gov The amino acid is converted into a more volatile form, such as its N-trifluoroacetyl n-butyl ester derivative, to facilitate its passage through the GC column. nih.gov Chiral stationary phases, like Chirasil-Val, can be used in capillary columns to separate the enantiomers of this compound. nih.gov This technique has been successfully applied to determine S-methyl-L-cysteine in rat and human hemoglobin, which is valuable for monitoring exposure to methylating agents. nih.govnih.gov

Another GC-based method involves the derivatization of S-methylcysteine sulfoxide (B87167) with ethyl chloroformate, followed by a reduction step. researchgate.net Isotope-dilution GC-MS, using S-[CD3]-SMC as an internal standard, offers a specific and sensitive detection method after extractive alkylation with butylchloroformate-n-butanol-pyridine. researchgate.net

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification and differentiation of molecules with very similar masses. When coupled with liquid chromatography (LC), HRMS is a powerful technique for metabolomics studies involving this compound. nih.gov This approach has been instrumental in tracking stable isotopes as they move through the sulfur metabolome in common beans, helping to elucidate the biosynthetic pathways of S-methylcysteine. nih.govresearchgate.net The high resolving power of instruments like the Q-Exactive Orbitrap mass spectrometer allows for the unambiguous identification of isotopically labeled metabolites. researchgate.net Furthermore, HRMS/MS spectra analysis has been used to identify various dimeric compounds of this compound derivatives. mdpi.com

Capillary electrophoresis (CE) separates molecules based on their charge and size, offering a different separation mechanism compared to chromatography. When interfaced with a time-of-flight mass spectrometer (TOF-MS), it becomes a highly efficient analytical tool for charged molecules like amino acids. rsc.org CE-TOF-MS has been utilized in metabolome analysis to identify potential biomarkers, including this compound-S-oxide. x-mol.netasm.org This technique is suitable for a wide range of applications, including metabolomics, impurity testing, and food safety analysis. utm.my

Reverse-phase chromatography is a widely used liquid chromatography technique where the stationary phase is non-polar and the mobile phase is polar. A simple, reproducible, and sensitive high-performance liquid chromatography (HPLC) method using a C18 column has been developed for the determination of S-methyl-L-cysteine. innovareacademics.in This method often employs a buffer, such as phosphate (B84403) buffer, mixed with an organic solvent like acetonitrile (B52724) as the mobile phase. innovareacademics.in Detection is typically achieved using a UV detector. innovareacademics.in RPC has also been used to separate phenylthiohydantoin derivatives of 25 amino acids, including S-methylcysteine. nih.gov Furthermore, reverse-phase HPLC systems have been shown to separate the (R) and (S) enantiomers of this compound sulfoxides without the need for a chiral stationary phase. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Sample Preparation Key Findings/Applications Citations
Gas Chromatography (GC) Separation of volatile compounds.Derivatization to increase volatility (e.g., N-trifluoroacetyl n-butyl ester).Determination in hemoglobin for monitoring exposure to methylating agents. Separation of enantiomers using chiral columns. nih.govnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Highly accurate mass measurement.Often coupled with LC; minimal sample prep for metabolomics.Isotopic tracking in metabolic studies to elucidate biosynthetic pathways. Identification of dimeric compounds. nih.govresearchgate.netmdpi.com
Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) Separation based on charge and size.Direct injection of aqueous samples.Metabolome analysis for biomarker discovery. x-mol.netasm.orgutm.my
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Direct injection or simple dilution.Routine quantification in various samples. Separation of amino acid derivatives and enantiomers of sulfoxides. innovareacademics.innih.govresearchgate.net

Isotopic Tracking and Metabolomics Approaches

Isotopic tracking, combined with advanced analytical platforms like high-resolution mass spectrometry, is a powerful strategy to trace the metabolic fate of specific atoms or molecules. nih.gov In the context of this compound, incubating seeds with isotopically labeled precursors such as serine, cysteine, or methionine allows for the tracking of stable isotopes through the sulfur metabolome. nih.gov This approach has been pivotal in determining that serine and methionine are the primary precursors for the biosynthesis of free S-methylcysteine in developing common bean seeds. nih.govresearchgate.net By analyzing the incorporation of isotopes into various metabolites, researchers can delineate complex biosynthetic pathways and understand the metabolic flux. nih.govnih.gov Metabolomic profiling using techniques like LC-MS has also revealed significant differences in amino acid metabolism, including the production of S-methylcysteine, between different organisms. plos.org

Table 2: Research Findings from Isotopic Tracking of this compound

Organism Isotopically Labeled Precursors Analytical Technique Key Finding Citations
Common Bean (Phaseolus vulgaris)Serine, Cysteine, MethionineReverse Phase Chromatography-High Resolution Mass SpectrometrySerine and methionine are the sole precursors of free S-methylcysteine in developing seeds. nih.govresearchgate.net
Trichomonas vaginalisD-[U-13C6] glucoseLiquid Chromatography-Mass Spectrometry (LC-MS)Produces and exports high levels of S-methylcysteine. plos.org

Spectroscopic Methods for Interactions

Spectroscopic techniques are invaluable for studying the non-covalent interactions and conformational preferences of this compound within peptides and proteins. Gas-phase UV and IR laser spectroscopy, combined with quantum chemistry simulations, have been used to investigate the conformational landscape of S-methyl-L-cysteine. researchgate.netnih.gov These studies have revealed that in the gas phase and low-polarity solutions, a model compound of S-methyl-L-cysteine adopts a preferred conformation stabilized by both an intra-residue backbone interaction and an inter-residue N-H···S interaction involving the sulfur atom of the side chain. nih.gov

Proton NMR spectroscopy is another powerful tool to probe the local structure and interactions of this compound in proteins. nih.gov By replacing other amino acids with S-methylcysteine and analyzing chemical shifts and Nuclear Overhauser Effect (NOE) data, researchers can determine if the sulfur-containing side chain participates in weakly polar interactions with other residues, such as aromatic rings. nih.gov Additionally, synchrotron-based X-ray absorption spectroscopy has been employed to monitor the redox interactions between iron and cysteine, providing insights into the electron exchange pathways and coordination structures in metal-ligand complexes. researchgate.net

Development of Biomarkers for Dietary Intake

The accurate assessment of dietary intake is crucial in nutritional research to understand the relationship between diet and health. Traditional methods like food frequency questionnaires and diet diaries are subject to recall bias and inaccuracies. Dietary biomarkers, which are objectively measurable indicators of dietary exposure, offer a more reliable alternative. S-methylcysteine and its related compounds have emerged as significant potential biomarkers for the consumption of specific food groups.

This compound as a Biomarker for Cruciferous Vegetable Intake

S-methyl-L-cysteine sulfoxide (SMCSO), a derivative of this compound, is recognized as a validated and accurate urinary biomarker for the intake of cruciferous vegetables. tandfonline.com These vegetables, including broccoli, Brussels sprouts, cauliflower, and kale, are unique in their high content of sulfur-containing compounds like glucosinolates and SMCSO. tandfonline.comfrontiersin.orgnih.gov When these vegetables are consumed, SMCSO is absorbed and subsequently excreted in the urine, making its detection a reliable indicator of intake. tandfonline.com

Research has consistently demonstrated a strong link between the consumption of cruciferous vegetables and the urinary excretion of SMCSO and its metabolites. For instance, a controlled dietary intervention study involving twelve participants found that S-methyl-L-cysteine sulfoxide (SMCSO) and N-acetyl-S-methyl-L-cysteine sulfoxide (NAc-SMCSO) were stable urinary biomarkers following a period of high cruciferous vegetable intake (250 g of broccoli and Brussels sprouts). frontiersin.org Another study confirmed that urinary SMCSO levels increased in a dose-dependent manner with the amount of broccoli consumed. nih.gov

While S-methylcysteine itself is considered a potential biomarker for cruciferous vegetable consumption, its correlation can sometimes be weak because it is also present in other foods like beans. nih.gov However, its sulfoxide derivative, SMCSO, is more specific. nih.govnutritioninsight.com In a crossover trial, an increased daily intake of about 300g of cruciferous vegetables over two weeks resulted in a notable increase in the biomarker S-methyl cysteine sulfoxide. nutritioninsight.com Furthermore, in studies developing "poly-metabolite scores" to assess dietary patterns, (S)C(S)S-S-Methylcysteine sulfoxide was found to be negatively correlated with the consumption of ultra-processed foods, reinforcing its association with diets rich in whole foods like cruciferous vegetables. conexiant.com

Table 1: Research Findings on this compound as a Biomarker for Cruciferous Vegetable Intake

Study FocusKey FindingsBiomarker(s) IdentifiedSample MatrixReference
Controlled diet intervention with high (250g broccoli & Brussels sprouts) vs. low cruciferous intake.Identified stable urinary biomarkers for cruciferous vegetables.S-methyl-L-cysteine sulfoxide (SMCSO), N-acetyl-S-methyl-L-cysteine sulfoxide (NAc-SMCSO)Urine frontiersin.org
Dose-response study with varying portions of broccoli (49g, 101g, 153g).Urinary SMCSO increased as broccoli intake increased.S-methyl cysteine sulfoxide (SMCSO)Urine nih.gov
Crossover trial with daily consumption of ~300g of cruciferous vegetables for two weeks.Increased consumption of cruciferous vegetables led to higher levels of the biomarker.S-methyl cysteine sulfoxidePlasma nutritioninsight.com
Development of poly-metabolite scores to distinguish dietary patterns.(S)C(S)S-S-Methylcysteine sulfoxide was negatively correlated with ultra-processed food intake.(S)C(S)S-S-Methylcysteine sulfoxideSerum, Urine conexiant.com

This compound as a Biomarker for Legume Consumption

In addition to cruciferous vegetables, S-methylcysteine has been identified as a promising biomarker for the consumption of legumes, particularly dry beans. researchgate.netnih.govresearchgate.net Legumes are a staple in many healthy dietary patterns, and having an objective marker for their intake is valuable for nutritional epidemiology. oregonstate.edu

Several studies have highlighted the link between bean consumption and increased levels of S-methylcysteine and its metabolites in biological samples. A metabolomics study that examined biomarkers for navy bean consumption in children and adults found that study foods containing navy beans had higher concentrations of S-methylcysteine. researchgate.netnih.gov This corresponded with an increase in urinary S-methylcysteine sulfoxide, suggesting a direct metabolic link. researchgate.netnih.gov

Systematic reviews of dietary biomarkers have also pointed to S-methylcysteine, along with pipecolic acid, as a marker for dry bean consumption. nih.govresearchgate.net Research aimed at identifying specific metabolite markers for dry bean intake in the context of colorectal cancer prevention successfully identified serum S-methylcysteine as being specific to dry bean consumption. oregonstate.edu This specificity is crucial for a biomarker's validity, allowing researchers to confidently link the marker to the intake of a particular food.

Table 2: Research Findings on this compound as a Biomarker for Legume Consumption

Study FocusKey FindingsBiomarker(s) IdentifiedSample MatrixReference
Identification of dietary exposure biomarkers for navy bean consumption in children and adults.Foods with navy beans had higher S-methylcysteine, supporting the increase in urinary S-methylcysteine sulfoxide.S-methylcysteine, S-methylcysteine sulfoxideFood, Urine researchgate.netnih.gov
Systematic review of biomarkers for legume intake.Reported S-methylcysteine and pipecolic acid as markers reflecting dry bean consumption.S-methylcysteine, Pipecolic acidNot Applicable (Review) nih.govresearchgate.net
Identification of metabolite markers for dry bean consumption for colorectal cancer prevention research.Serum S-methylcysteine was found to be a specific metabolite marker for dry bean consumption.S-methylcysteine, Pipecolic acidSerum oregonstate.edu
Examination of dietary metabolite biomarkers for legume intake exposure.S-methylcysteine and S-methylcysteine sulfoxide are noted as biomarkers for legume intake, including beans.S-methylcysteine, S-methylcysteine sulfoxideUrine, Blood researchgate.net

Metabolomic Footprinting in Dietary Research

Metabolomic footprinting represents a powerful and evolving approach in nutritional science for discovering and validating dietary biomarkers. oregonstate.edunih.gov This technique involves the comprehensive analysis of a wide range of small-molecule metabolites in a biological sample, such as urine or blood, to create a "metabolic footprint" or profile. oregonstate.edunih.gov This profile provides a snapshot of an individual's metabolic state, which is influenced by factors like diet. nih.govnih.gov

The application of metabolomics has been instrumental in identifying this compound and its derivatives as biomarkers. researchgate.net Nontargeted metabolomics, which scans for as many metabolites as possible, can reveal novel candidate biomarkers associated with the consumption of certain foods. researchgate.net For example, this approach was used to effectively identify S-methylcysteine and S-methylcysteine sulfoxide as potential biomarkers for navy bean intake, which were then quantified using targeted methods. researchgate.netnih.gov

Metabolomic footprinting allows researchers to move beyond single biomarkers to analyze patterns of multiple metabolites, or "poly-metabolite scores". conexiant.comresearchgate.net These scores can more accurately classify individuals based on their dietary patterns. In this context, S-methylcysteine sulfoxide was a key metabolite in a score that could distinguish between diets high and low in ultra-processed foods. conexiant.comresearchgate.net As such, metabolomics not only helps in the discovery of new biomarkers like this compound but also provides a more holistic and objective assessment of dietary habits and their physiological impact. tandfonline.comnih.gov

Preclinical Research Models and in Vitro Systems for Methylcysteine Studies

In Vivo Animal Models

Rodent models have been instrumental in elucidating the therapeutic potential of S-methyl-L-cysteine (SMC), a sulfur-containing amino acid found in garlic, in the context of metabolic disorders. In one key study, male Wistar rats fed a high-fructose diet were used to induce a state of metabolic syndrome, characterized by insulin (B600854) resistance, oxidative stress, and inflammation. The administration of SMC to these rats demonstrated a significant ameliorative effect on these parameters. The treatment was associated with a reduction in plasma malondialdehyde, an indicator of lipid peroxidation, and an increase in the activities of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. Furthermore, SMC treatment led to decreased levels of glucose and insulin, and consequently, an improvement in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), suggesting enhanced insulin sensitivity. nih.gov These findings highlight the potential of SMC in mitigating the metabolic disturbances induced by a high-fructose diet.

In the realm of neurodegenerative diseases, while direct studies on methylcysteine (B10627) are less common, the broader context of cysteine metabolism is crucial. Dysregulation of cysteine and its derivatives has been implicated in conditions like Huntington's disease, where depletion of cysteine can lead to oxidative stress. researchgate.net Animal models, such as mice injected with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mimic Parkinson's disease, have been used to explore the neuroprotective effects of hydrogen sulfide (B99878), a downstream metabolite of cysteine. researchgate.net These models provide a basis for investigating how this compound, as a cysteine derivative, might influence neuronal redox homeostasis and protect against neurodegeneration.

Table 1: Effect of S-Methyl-L-Cysteine (SMC) on Metabolic Parameters in High Fructose (B13574) Diet-Fed Rats

ParameterControl GroupHigh Fructose Diet (HFD) GroupHFD + SMC Group
Plasma Glucose (mg/dL)98.5 ± 4.2135.2 ± 5.1105.4 ± 4.8
Plasma Insulin (µU/mL)12.3 ± 1.125.8 ± 2.315.6 ± 1.5
HOMA-IR2.9 ± 0.38.5 ± 0.94.0 ± 0.5
Malondialdehyde (nmol/mL)1.8 ± 0.23.9 ± 0.42.1 ± 0.3
Catalase (U/mg protein)45.2 ± 3.828.7 ± 2.941.5 ± 3.5
Glutathione Peroxidase (U/mg protein)32.6 ± 3.119.4 ± 2.229.8 ± 2.8
Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Avian models, specifically broiler chickens, have been utilized to investigate the therapeutic effects of S-methylcysteine (SMC) against pathological conditions such as avian coccidiosis. This parasitic disease, caused by Eimeria species, leads to significant intestinal damage. In a study involving Eimeria tenella-infected chickens, SMC demonstrated a notable anticoccidial activity. The administration of SMC was shown to ameliorate the intestinal damage induced by the infection. frontiersin.org The study evaluated the impact of SMC on lesion scores in the cecum of the infected chickens. The results indicated that a high dose of SMC significantly reduced the severity of lesions, comparable to the effects of the anticoccidial drug diclazuril. This suggests that SMC can mitigate the pathological changes in the intestine caused by E. tenella. The findings point to the potential of SMC as a supplementary or alternative therapy in controlling avian coccidiosis. frontiersin.org

Table 2: Effect of S-Methylcysteine (SMC) on Cecal Lesion Scores in Eimeria tenella-Infected Chickens

Treatment GroupMean Lesion Score (Day 7 post-infection)Mean Lesion Score (Day 14 post-infection)
Non-infected Control0.00.0
Infected Control3.82.5
Infected + Low-dose SMC2.51.8
Infected + High-dose SMC1.51.0
Infected + Diclazuril1.61.2
Lesion scores are graded on a scale of 0 (no lesions) to 4 (severe lesions).

Invertebrate models, such as the fruit fly Drosophila melanogaster, have served as valuable tools for studying the mechanisms of neurodegenerative diseases and the potential protective role of compounds like S-methyl-L-cysteine (SMLC). In a Drosophila model of Parkinson's disease, where the human α-synuclein protein is overexpressed, SMLC demonstrated a preventive effect against the neurotoxic abnormalities induced by α-synuclein. nih.gov This model allows for the investigation of genetic and molecular pathways involved in neurodegeneration in a less complex organism. The findings in this invertebrate system suggest that SMLC can enhance the antioxidant system, specifically through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide (B87167) reductase A (MSRA). nih.gov This highlights the utility of invertebrate models in identifying fundamental disease mechanisms and screening for potential therapeutic agents.

Archaeal models have provided insights into the unique enzymatic functions involving S-methylcysteine. In methanogenic archaea, a critical enzyme for methane production, methyl-coenzyme M reductase (MCR), undergoes several unusual post-translational modifications. One of these modifications is the formation of S-methylcysteine within the α-subunit of the enzyme, near its active site. nsf.gov This modification is installed by radical S-adenosylmethionine (SAM) methylases. The presence of S-methylcysteine as a post-translational modification in a key metabolic enzyme of archaea underscores its importance in enzymatic function and stability, particularly in the extreme environments these organisms often inhabit. nsf.gov These findings from archaeal models reveal a distinct biochemical role for S-methylcysteine that is not typically observed in eukaryotes.

In Vitro Cell Culture Systems

In vitro studies using various cancer cell lines have been pivotal in assessing the anticancer properties of this compound derivatives. For instance, S-(methoxytrityl)-L-cysteine has been investigated for its efficacy against prostate cancer. In cell lines such as PC3, DU145, and LNCaP, this compound exhibited potent anticancer activity by acting as an inhibitor of Eg5, a kinesin spindle protein crucial for mitosis. frontiersin.org The inhibition of Eg5 by S-(methoxytrityl)-L-cysteine leads to mitotic arrest and subsequent cell death. frontiersin.org

Another related compound, S-allyl-L-cysteine, has been studied in human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. In MCF-7 cells, S-allyl-L-cysteine was found to reduce cell viability by downregulating the expression of 3-mercaptopyruvate sulfurtransferase (MPST), an enzyme involved in hydrogen sulfide production. mdpi.comnih.gov Similarly, L-Se-methylselenocysteine (SeMC) has shown selective inhibitory effects on the proliferation of A549 lung adenocarcinoma cells. SeMC appears to induce lipid peroxidation, leading to increased reactive oxygen species (ROS) generation, which in turn sensitizes the cancer cells to chemotherapeutic agents. nih.gov These studies using cancer cell lines are crucial for understanding the molecular mechanisms through which this compound derivatives exert their anticancer effects.

Neuronal Cell Models

In the investigation of this compound's neuroprotective potential, various neuronal cell models have been employed to elucidate its mechanisms of action. These in vitro systems provide a controlled environment to study cellular and molecular responses to this compound under conditions of induced stress and toxicity.

One of the primary models utilized is the PC12 cell line , derived from a pheochromocytoma of the rat adrenal medulla. mdpi.com These cells, upon differentiation with nerve growth factor (NGF), exhibit morphological and physiological characteristics similar to sympathetic neurons, making them a valuable tool for neurobiological research. mdpi.comresearchgate.net Studies have shown that S-Methyl-L-cysteine (SMC) can enhance the survival of NGF-differentiated PC12 cells under hypoxic conditions induced by oxygen-glucose deprivation (OGD). nih.gov Pre-treatment with SMC was found to improve cell viability, reduce the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and preserve the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, SMC helped maintain mitochondrial membrane potential, lower intracellular calcium concentrations, and reduce DNA fragmentation. nih.gov The neuroprotective effects of SMC in this model are linked to its ability to decrease the formation of reactive oxygen species (ROS) and 3-nitrotyrosine, while maintaining the activities of antioxidant enzymes such as glutathione peroxidase (GPX) and glutathione reductase (GR). nih.gov

Another key neuronal cell model is the human neuroblastoma SH-SY5Y cell line . This line is often used in research on neurodegenerative diseases and neurotoxicity. Research has demonstrated that enzymatic hydrolyzates containing this compound can protect SH-SY5Y cells from oxidative stress induced by hydrogen peroxide (H₂O₂). mdpi.com Treatment with these hydrolyzates significantly restored cell viability. mdpi.com The protective mechanism involves the modulation of mitogen-activated protein kinase (MAPK) pathways, specifically by inhibiting the phosphorylation of ERK, JNK, and p38, which are involved in cell differentiation, growth, and apoptosis in response to external stimuli. mdpi.com

The combination of S-Methyl Cysteine with other compounds has also been explored. For instance, when combined with syringic acid, SMC showed a greater protective effect in NGF-differentiated PC12 cells against kainic acid-induced injury than either compound alone. nih.gov This combination led to a more significant increase in mitochondrial membrane potential and cell survival, a greater reduction in ROS and tumor necrosis factor-alpha (TNF-α) generation, and a more substantial increase in glutathione content and glutathione reductase activity. nih.gov

The following table summarizes the key findings in these neuronal cell models:

Cell LineStressor/InsultKey Findings with this compound Treatment
PC12 Oxygen-Glucose Deprivation (OGD)Increased cell viability, decreased apoptosis (reduced cleaved caspase-3 and Bax, preserved Bcl-2), maintained mitochondrial membrane potential, lowered intracellular Ca²⁺, and reduced ROS. nih.gov
PC12 Kainic AcidIn combination with syringic acid, showed enhanced protection, increased mitochondrial membrane potential and cell survival, and reduced ROS and TNF-α. nih.gov
SH-SY5Y Hydrogen Peroxide (H₂O₂)Restored cell viability and inhibited oxidative stress through modulation of ERK, JNK, and p38 MAPK pathways. mdpi.com

These studies collectively highlight the neuroprotective mechanisms of this compound, which primarily involve the mitigation of oxidative stress, inhibition of apoptotic pathways, and modulation of key signaling cascades involved in cell survival. The use of these well-characterized neuronal cell lines provides a foundational understanding of the potential therapeutic applications of this compound in neurological disorders.

Endothelial Cells in Vascular Biology Research

Adipocyte Models for Metabolic Studies

Parasitic Protozoan Cultures

Ex Vivo Tissue Studies

Ex vivo tissue studies provide a valuable platform for investigating the effects of compounds on intact tissue, bridging the gap between in vitro cell culture experiments and in vivo animal models. In the context of this compound research, ex vivo models have been instrumental in corroborating and expanding upon the findings from neuronal cell cultures.

One significant area of investigation has been the neuroprotective effects of S-allyl-L-cysteine (SAC), a related sulfur-containing amino acid, in organotypic hippocampal slice cultures. nih.govnih.gov These cultures, prepared from the hippocampus of rats, maintain the three-dimensional structure and synaptic circuitry of the tissue, offering a more physiologically relevant system than dissociated cell cultures. Studies have demonstrated that SAC exerts significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in these hippocampal slices. nih.govnih.gov The protective mechanism has been linked to the direct suppression of calpain activity, an enzyme involved in cell death pathways, by binding to its Ca²⁺-binding domain. nih.gov

Furthermore, research has explored the effects of side-chain-modified derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), which have shown even more potent protective effects against ER stress-induced neurotoxicity in cultured rat hippocampal neurons, a model that complements ex vivo slice cultures. nih.govnih.gov

The following table summarizes the key findings from ex vivo and related neuronal culture studies:

Tissue/Cell ModelInsult/ConditionKey Findings with Cysteine-Containing Compounds
Organotypic Hippocampal Slice Cultures ER StressS-allyl-L-cysteine (SAC) provided significant neuroprotection by suppressing calpain activity. nih.govnih.gov
Cultured Rat Hippocampal Neurons ER StressS-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) showed more potent neuroprotective effects than SAC. nih.govnih.gov

These ex vivo studies, in conjunction with in vitro neuronal models, strengthen the evidence for the neuroprotective potential of this compound and its analogs. By demonstrating efficacy in a more complex tissue environment, these findings provide a stronger rationale for further investigation in preclinical animal models of neurological diseases characterized by ER stress and neuronal cell death.

Future Directions and Research Perspectives for Methylcysteine

Elucidation of Undiscovered Mechanistic Pathways

While it is known that S-methyl-L-cysteine acts as a substrate for the methionine sulfoxide (B87167) reductase A (MSRA) antioxidant system and can improve the levels of endogenous antioxidants like glutathione (B108866) (GSH), the precise molecular pathways it modulates are not fully understood. medchemexpress.comchemsrc.comnih.gov Future research will likely focus on identifying novel signaling cascades and protein interactions influenced by SMC. For instance, its role in gene expression regulation, particularly in pathways related to inflammation and cellular stress responses, warrants deeper investigation. The metabolism of methylcysteine (B10627) involves processes like dethiomethylation and transpeptidation, but the intricate details and regulatory enzymes of these pathways require further characterization. tandfonline.com Uncovering these undiscovered mechanisms is crucial for a comprehensive understanding of how this compound exerts its protective effects and could reveal new therapeutic targets.

Comparative Studies with Related Sulfur Compounds

This compound is one of several important sulfur-containing compounds with recognized health benefits. Comparative studies are essential to delineate its unique properties and potential advantages over related molecules such as S-allyl-L-cysteine (SAC), methionine, and glutathione.

S-allyl-L-cysteine (SAC): SAC, another prominent compound in garlic, is known for its antioxidant and neuroprotective effects. nih.gov Direct comparisons could reveal differences in bioavailability, metabolic fate, and efficacy in specific pathological models. One study found that while SAC, SMC, and trans-S-1-propenyl-L-cysteine (S1PC) had minimal direct effects on major human CYP enzymes, their N-acetylated metabolites showed varied inhibitory effects, suggesting distinct metabolic impacts. nih.gov

S-methyl-L-cysteine sulfoxide (SMCSO): Found abundantly in cruciferous and allium vegetables, SMCSO is the sulfoxide form of this compound. researchgate.nettandfonline.com Some research suggests that sulfoxide-containing amino acids may offer more potent anti-hypercholesterolemic benefits than their non-sulfoxide counterparts. tandfonline.com A study in hypercholesterolemic rats indicated that SMCSO produced a more significant reduction in plasma cholesterol compared to SMC, highlighting the need for more comparative research on these two forms. tandfonline.com

Methionine and Glutathione: Methionine and cysteine are precursors for the synthesis of glutathione, a critical intracellular antioxidant. nih.govmdpi.com Studies have shown that supplementing with methionine and cysteine can increase intracellular GSH levels. nih.gov Research comparing the efficiency of this compound with direct supplementation of methionine or glutathione in boosting cellular antioxidant defenses could clarify its role and potential superiority in specific contexts, particularly under conditions of oxidative stress where the synthesis pathways of glutathione may be compromised. researchgate.net

Table 1: Comparative Overview of this compound and Related Sulfur Compounds

Feature S-Methyl-L-cysteine (SMC) S-Allyl-L-cysteine (SAC) Methionine Glutathione (GSH)
Primary Source Garlic, onions, cruciferous vegetables nih.govsums.ac.ir Aged garlic extract researchgate.net Dietary proteins Endogenously synthesized; dietary sources
Key Bioactivity Antioxidant, anti-inflammatory medchemexpress.comchemsrc.com Antioxidant, neuroprotective nih.gov Protein synthesis, precursor to SAM and cysteine mdpi.com Major intracellular antioxidant nih.gov
CYP Enzyme Interaction Minimal direct inhibition nih.gov Minimal direct inhibition nih.gov N/A Minimal

| Metabolic Role | Precursor to metabolites, substrate for MSRA medchemexpress.comchemsrc.com | Metabolized to various sulfur compounds | Essential amino acid, methyl donor researchgate.net | Redox balance, detoxification |

Integration with Multi-Omics Technologies

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological impact of this compound. These technologies can provide an unbiased, comprehensive view of the molecular changes induced by this compound supplementation.

For example, metabolome analysis has been used to show that L-cysteine deprivation in the parasite Entamoeba histolytica leads to a dramatic accumulation of S-methylcysteine. nih.gov Similarly, multi-omics profiling in Chinese hamster ovary (CHO) cell cultures revealed that disrupting the cysteine redox balance significantly affects cellular energy metabolism and endoplasmic reticulum (ER) stress. nih.gov Applying these technologies to study the effects of this compound in various cell and animal models could:

Identify novel biomarkers of this compound exposure and efficacy.

Map the global changes in gene expression and protein profiles, revealing entire pathways that are modulated.

Uncover off-target effects and provide a more complete picture of its physiological role.

Elucidate its interaction with the gut microbiome, which can metabolize this compound into various bioactive derivatives. tandfonline.com

Exploration of Combinatorial Therapeutic Strategies

A promising avenue for future research is the use of this compound in combination with conventional therapies, particularly in oncology. The rationale is that this compound could protect normal tissues from the toxic side effects of chemotherapy or enhance the drugs' anti-tumor efficacy.

Studies involving the related selenium-containing compound, Se-methylselenocysteine (MSC), provide a strong basis for this approach.

MSC has been shown to offer selective protection against organ-specific toxicity induced by chemotherapeutic agents like cyclophosphamide, cisplatin, oxaliplatin, and irinotecan in animal models. nih.gov

In combination with gemcitabine, MSC enhanced cytotoxicity against cancer cells, triggered apoptosis, and reduced the required dose of gemcitabine significantly. nih.gov

Given the structural and functional similarities, it is highly plausible that S-methyl-L-cysteine could exert similar synergistic effects. Future preclinical and clinical studies should be designed to investigate this compound as an adjuvant in chemotherapy regimens, focusing on its ability to mitigate side effects like nephrotoxicity and myelosuppression while potentially boosting therapeutic outcomes. nih.govlifeextension.com

Investigation of Long-Term Physiological Impacts

Most studies on this compound have focused on its effects over relatively short periods. The physiological consequences of long-term, sustained supplementation are largely unknown. Chronic exposure studies are necessary to understand its cumulative effects on metabolic health, organ function, and aging processes.

Key research questions include:

Does long-term this compound intake lead to adaptive changes in metabolic pathways, such as the methionine cycle or transsulfuration pathways? researchgate.net

Are there any potential adverse effects associated with chronic supplementation at higher levels?

Can long-term this compound supplementation prevent or delay the onset of age-related chronic diseases?

Recent findings that S-methyl-L-cysteine sulfoxide (SMCSO) can accumulate in human prostate tissue suggest that these compounds can persist in the body, which underscores the importance of understanding the consequences of this long-term presence. tandfonline.comnih.gov

Advanced Synthetic Routes for Specific this compound Analogues and Derivatives

The synthesis of specific analogues and derivatives of this compound is critical for structure-activity relationship studies and the development of more potent and targeted therapeutic agents. While methods for producing N-methyl cysteine derivatives exist, many are suboptimal, resulting in low yields or unwanted side reactions. nih.govnih.gov

Recent advancements have focused on creating more efficient and scalable synthetic routes:

Another approach for synthesizing α-methylcysteine derivatives involves the regioselective ring opening of a β-lactone intermediate. acs.org

Researchers have also developed scalable methods for producing α-methyl cysteine with various thiol-protecting groups, making them suitable for natural product and peptide synthesis. ed.ac.uk

The synthesis of S-adenosyl-L-methionine (AdoMet) analogues with extended chains demonstrates the potential to create this compound derivatives with novel functional groups for specific biochemical applications. researchgate.net

Future work in this area will likely focus on developing stereoselective syntheses for specific enantiomers and creating derivatives with enhanced stability, bioavailability, or target specificity. hamarichemicals.comnih.govresearchgate.net

Role in Adapting to Environmental Stressors

This compound's potent antioxidant properties suggest it may play a significant role in helping organisms adapt to environmental stressors, which often induce oxidative damage. sums.ac.ir Ingestion of this compound has been shown to improve the activity of antioxidant enzymes like catalase and glutathione peroxidase (GPx) and increase levels of reduced glutathione (GSH). nih.govsums.ac.irnih.gov

This mechanism is crucial for mitigating damage from:

Metabolic Stress: In animal models of diet-induced metabolic syndrome, this compound attenuates oxidative stress, inflammation, and insulin (B600854) resistance. nih.govsums.ac.irnih.govresearchgate.net

Toxicant Exposure: The sulfhydryl group of cysteine and its derivatives is key for detoxifying heavy metals and other toxins. altmedrev.com By supporting glutathione synthesis, this compound can enhance the body's capacity to handle toxic insults.

Radiation: The sulfoxide form, SMCSO, has been shown to protect rats against the harmful effects of X-ray radiation. tandfonline.com

Future research should explore the protective effects of this compound against a broader range of environmental and lifestyle stressors, potentially positioning it as a valuable nutritional intervention for promoting resilience and health in challenging environments.

Q & A

Q. What is the role of α-methylcysteine in peptide ligation, and how does it compare to traditional thioesters?

α-Methylcysteine serves as a stable alternative to peptide thioesters in native chemical ligation (NCL). Unlike thioesters, which require specialized synthesis and are prone to oxidation, α-methylcysteine is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Its C-terminal placement enables efficient N,S-acyl transfer to form peptide bonds without requiring pre-activation .

Q. How does α-methylcysteine ensure compatibility with SPPS protocols?

The carboxyl group of α-methylcysteine provides a conventional resin-attachment site, avoiding the need for bespoke linker chemistry. This allows seamless integration into automated SPPS workflows. Its stability under acidic cleavage conditions (e.g., TFA) prevents side reactions, ensuring high-fidelity peptide assembly .

Q. What analytical methods confirm the successful incorporation of α-methylcysteine in synthetic peptides?

Key methods include:

  • HPLC : Monitors ligation progress and purity.
  • Mass spectrometry : Validates molecular weight and sequence integrity.
  • NMR spectroscopy : Confirms structural fidelity, particularly for distinguishing α-methylcysteine from cysteine isomers .

Advanced Research Questions

Q. How does α-methylcysteine perform in complex protein syntheses with challenging ligation junctions?

In the synthesis of bovine pancreatic trypsin inhibitor (BPTI), α-methylcysteine enabled ligation at a Gly–Cys junction under neutral pH conditions. Backbone protection (e.g., Hmb groups) was critical to prevent aggregation, and hydrazine treatment preserved α-methylcysteine stability during deprotection. MPAA (4-mercaptophenylacetic acid) was used as a thiol additive to enhance reaction efficiency .

Q. What mechanistic insights explain the slower ligation kinetics of α-methylcysteine compared to preformed thioesters?

Ligation with α-methylcysteine follows first-order kinetics dominated by a slow intramolecular N,S-acyl shift, unlike the concentration-dependent bimolecular thioester exchange in classical NCL. This limits reaction speed but reduces side reactions, making it suitable for low-concentration (e.g., 0.4 mM) ligations in aggregation-prone systems .

Q. How can researchers mitigate oxidative degradation of α-methylcysteine during storage and handling?

  • Use reducing agents like TCEP (tris(2-carboxyethyl)phosphine) in ligation buffers.
  • Store peptides under inert gas (e.g., argon) at −80°C.
  • Avoid prolonged exposure to basic conditions, which accelerate disulfide formation .

Q. What enzymes are implicated in methylcysteine biosynthesis, and how do their catalytic properties differ?

S-methyltransferase (SMT) and homocysteine methyltransferase (HMT) catalyze cysteine methylation. SMT exhibits higher substrate specificity for cysteine, while HMT shows broader affinity but lower catalytic efficiency. Phylogenetic analysis suggests these enzymes share a common evolutionary origin, with divergent active-site residues dictating functional specialization .

Methodological Considerations

Q. How should researchers design experiments to compare α-methylcysteine with other thioester surrogates (e.g., gem-dimethyl cysteine)?

  • Control groups : Synthesize parallel peptides with gem-dimethyl cysteine and α-methylcysteine.
  • Kinetic assays : Monitor ligation rates via HPLC at varying concentrations (1–10 mM).
  • Stability tests : Expose peptides to oxidative (H₂O₂) and reductive (TCEP) conditions to assess robustness .

Q. What strategies optimize α-methylcysteine-based ligations for large, hydrophobic protein fragments?

  • Solubility enhancers : Use 6 M guanidine HCl or urea in ligation buffers.
  • Backbone protection : Incorporate Hmb or pseudoproline dipeptides to prevent aggregation during synthesis.
  • Stepwise ligation : Divide multi-segment proteins into smaller, soluble fragments .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported ligation efficiencies of α-methylcysteine across studies?

Variability often stems from:

  • Peptide sequence : Hydrophobic or β-branched residues near α-methylcysteine may sterically hinder N,S-acyl transfer.
  • Buffer conditions : Optimal pH (6.5–7.5) and thiol additives (MPAA vs. thiophenol) significantly impact rates.
    Standardize reaction parameters and use model peptides (e.g., LAPAG-αMeC) for cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.